molecular formula C13H7BrCl2N2O2 B11551995 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2,5-dichloroaniline

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2,5-dichloroaniline

Cat. No.: B11551995
M. Wt: 374.0 g/mol
InChI Key: ZRDWTNAUHZTEGY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2,5-dichloroaniline involves the nucleophilic substitution of aromatic aldehydes by para nitro aniline in the presence of a concentrated acetic acid catalyst. The reaction is typically carried out in methanol as a solvent . The synthetic route can be summarized as follows:

  • Dissolve para nitro aniline in methanol.
  • Add the aromatic aldehyde to the solution.
  • Introduce concentrated acetic acid as a catalyst.
  • Stir the mixture at room temperature until the reaction is complete.
  • Isolate the product by filtration and recrystallization.

Chemical Reactions Analysis

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2,5-dichloroaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include titanium(III) chloride for reduction and N-bromosuccinimide for bromination . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2,5-dichloroaniline can be compared with other Schiff base compounds, such as:

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and biological properties.

Properties

Molecular Formula

C13H7BrCl2N2O2

Molecular Weight

374.0 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)-N-(2,5-dichlorophenyl)methanimine

InChI

InChI=1S/C13H7BrCl2N2O2/c14-10-3-1-8(5-13(10)18(19)20)7-17-12-6-9(15)2-4-11(12)16/h1-7H

InChI Key

ZRDWTNAUHZTEGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-])Br

Origin of Product

United States

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